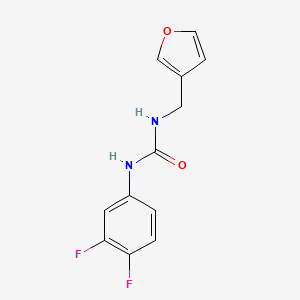
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPUM is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes, including tyrosine kinases and serine/threonine kinases. These enzymes play a crucial role in the growth and proliferation of cancer cells and weeds, and their inhibition by 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea leads to cell death.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea inhibits the growth of cancer cells and weeds, while in vivo studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea reduces tumor growth in animal models. 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the growth of cancer cells and weeds, and its low toxicity. However, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as material science and environmental science, and the development of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential for clinical use as an anticancer agent.
Synthesemethoden
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been synthesized using various methods, including the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a base. Another method involves the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a palladium catalyst. The yield of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea using these methods is high, and the purity of the compound can be easily achieved using column chromatography.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-10-2-1-9(5-11(10)14)16-12(17)15-6-8-3-4-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIYHQUVQSXZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


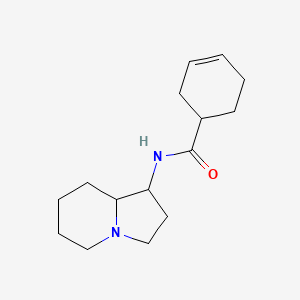
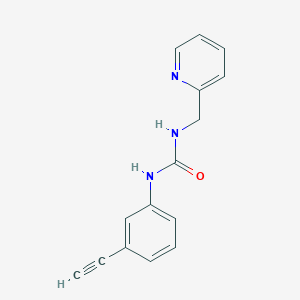
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)
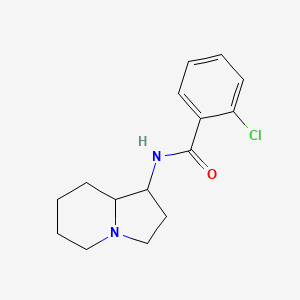
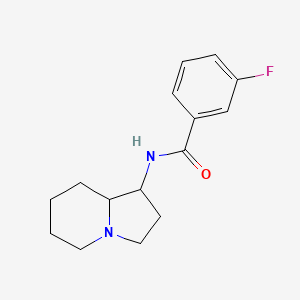

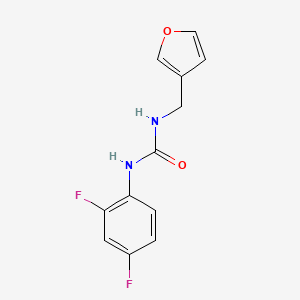

![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
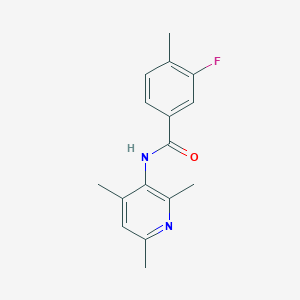


![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)